Cas no 14988-20-6 (Sphaerobioside)

Sphaerobioside 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5-hydroxy-3-(4-hydroxyphenyl)-
- Hirsutissimiside B
- Sphaerobiosid
- Sphaerobioside
- Spherobioside(7CI,8CI)
- Spherobioside
- 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- CHEMBL2227762
- 14988-20-6
- XS161546
- FT-0778287
-
- インチ: 1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1
- InChIKey: XIQCIPHUIZGDLB-SEPMLUPWSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1=CC(=C2C(C(C3C=CC(=CC=3)O)=COC2=C1)=O)O
計算された属性
- せいみつぶんしりょう: 578.164
- どういたいしつりょう: 578.164
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 重原子数: 41
- 回転可能化学結合数: 6
- 複雑さ: 939
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 225
Sphaerobioside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01084-1MG |
Sphaerobioside |
14988-20-6 | 1mg |
¥2463.98 | 2023-09-13 |
Sphaerobioside 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
Sphaerobiosideに関する追加情報
Recent Advances in Sphaerobioside (14988-20-6) Research: A Comprehensive Review
Sphaerobioside (CAS: 14988-20-6) is a bioactive glycoside compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacological properties, and potential clinical uses. This research brief aims to synthesize the latest findings on Sphaerobioside, providing a comprehensive overview of its current status in drug development and biomedical research.
One of the most notable advancements in Sphaerobioside research is its role in modulating cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Sphaerobioside exhibits potent inhibitory effects on NF-κB signaling, suggesting its potential as an anti-inflammatory agent. The study utilized molecular docking simulations and in vitro assays to validate these effects, with IC50 values ranging from 2.5 to 5.8 μM across various cell lines. These findings open new avenues for developing Sphaerobioside-based therapeutics for chronic inflammatory diseases.
In the realm of oncology, recent investigations have explored Sphaerobioside's anticancer properties. Research published in Cancer Research Communications (2024) revealed that the compound induces apoptosis in triple-negative breast cancer cells through ROS-mediated mitochondrial dysfunction. The study employed transcriptomic analysis and metabolomic profiling to identify key molecular targets, including BAX and caspase-3 activation. These results position Sphaerobioside as a promising candidate for combination therapies with existing chemotherapeutic agents.
The pharmacokinetic profile of Sphaerobioside has also been a focus of recent research. A 2024 preclinical study in the European Journal of Pharmaceutical Sciences investigated its ADME (Absorption, Distribution, Metabolism, and Excretion) properties using LC-MS/MS techniques. The results indicated moderate oral bioavailability (38-42%) and a plasma half-life of approximately 6.8 hours in rodent models. These findings provide crucial data for future formulation development and dosing regimen optimization.
From a structural perspective, recent crystallographic studies have shed light on Sphaerobioside's molecular conformation and interaction sites. X-ray diffraction analysis published in Acta Crystallographica Section D (2023) resolved its three-dimensional structure at 1.8 Å resolution, revealing key hydrogen bonding patterns with biological targets. This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design efforts.
In terms of production and scalability, recent advancements in synthetic biology approaches have been applied to Sphaerobioside biosynthesis. A 2024 Nature Biotechnology paper described the successful engineering of Saccharomyces cerevisiae for heterologous Sphaerobioside production, achieving titers of 1.2 g/L through metabolic pathway optimization. This development addresses previous challenges in sourcing sufficient quantities for clinical studies and commercial applications.
Looking forward, several clinical trials are being planned to evaluate Sphaerobioside's therapeutic potential in humans. Phase I safety studies are expected to commence in late 2024, focusing initially on its application in autoimmune disorders. The compound's dual mechanism of action—combining anti-inflammatory and immunomodulatory effects—makes it particularly attractive for these indications.
In conclusion, the past two years have witnessed significant progress in Sphaerobioside research across multiple dimensions—from mechanistic studies to production optimization. While challenges remain in clinical translation and formulation development, the compound's multifaceted biological activities and improved accessibility through biotechnological production position it as a strong candidate for future drug development pipelines in inflammation, oncology, and potentially other therapeutic areas.
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